N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-4-28(5-2)21-15-17(3)24-23(27-21)26-19-13-11-18(12-14-19)25-22(29)16-30-20-9-7-6-8-10-20/h6-15H,4-5,16H2,1-3H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLMYORCUIUDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)-6-methylpyrimidine-2-amine with 4-nitrophenyl-2-phenoxyacetate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(4-((4-((2-(2-Hydroxyethoxy)Ethyl)(Methyl)Amino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Phenylacetamide
- Structure: Shares the pyrimidin-2-yl-amino-phenyl backbone but replaces the diethylamino group with a polyethylene glycol (PEG)-like chain and a methylamino substituent. The acetamide moiety is phenyl-substituted instead of phenoxy.
- Key Differences: The PEG-like chain enhances hydrophilicity and solubility compared to the diethylamino group in the target compound .
2-(4-(2,4-Dimethoxyphenyl)-6-(4-Fluorophenyl)Pyrimidin-2-ylamino)-N-Phenylacetamide
- Structure : Features a pyrimidine ring substituted with dimethoxyphenyl and fluorophenyl groups, linked to a phenylacetamide.
- Key Differences: The fluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .
2-(2-n-Butyl-4-Hydroxy-6-Methyl-Pyrimidin-5-yl)-N,N-Dimethylacetamide
- Structure : Contains a hydroxylated pyrimidine core with a butyl substituent and a dimethylacetamide group.
- Key Differences: The hydroxyl group increases polarity but may reduce blood-brain barrier permeability compared to the diethylamino group in the target compound . The dimethylacetamide lacks aromaticity, limiting π-π stacking interactions.
Phenoxyacetamide Derivatives
N-{4-[Ethyl(Phenyl)Sulfamoyl]Phenyl}-2-Phenoxyacetamide
- Structure: Retains the phenoxyacetamide moiety but replaces the pyrimidine-aminophenyl group with a sulfamoylphenyl substituent.
- Higher molecular weight (410.49 g/mol vs. ~403–458 g/mol for pyrimidine analogs) could impact bioavailability.
Heterocyclic Acetamide Analogs
N-(2-Ethyl-6-Methylphenyl)-2-{4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-3-yl}Acetamide
- Structure: Substitutes pyrimidine with a thienopyrimidine core and includes an ethyl-methylphenyl group.
- Key Differences: The thienopyrimidine core may confer distinct electronic properties and binding affinities compared to traditional pyrimidines .
Structural and Pharmacokinetic Comparison Table
Key Research Findings and Implications
Diethylamino vs. Hydrophilic Substituents: The diethylamino group in the target compound likely enhances membrane permeability compared to hydrophilic PEG-like chains in PROTAC analogs, though at the cost of reduced aqueous solubility .
Phenoxy vs. Phenyl Acetamide: The phenoxy group may improve target engagement through hydrogen bonding compared to phenyl analogs, as seen in sulfamoyl- and fluorophenyl-containing derivatives .
Pyrimidine Core Variations: Thienopyrimidine and hydroxylated pyrimidine analogs exhibit divergent electronic profiles, suggesting the target compound’s unmodified pyrimidine core is optimized for balanced hydrophobicity and binding .
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a diethylamino group, a pyrimidine ring, and a phenoxyacetamide moiety. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves the inhibition of specific enzymes that are crucial for cellular processes. Research indicates that this compound may target:
- Dihydrofolate reductase (DHFR) : An enzyme critical in the folate metabolic pathway, which is essential for DNA synthesis and cell division.
- Thymidylate synthase (TS) : Another key enzyme in nucleotide synthesis that is often upregulated in cancer cells.
By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells, making it a candidate for anticancer therapies.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective inhibition of cell growth at micromolar concentrations.
- Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Enzyme Inhibition Studies
The compound has been assessed for its ability to inhibit DHFR and TS:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Dihydrofolate reductase (DHFR) | Competitive | 45 nM |
| Thymidylate synthase (TS) | Non-competitive | 80 nM |
These findings highlight its potential as a therapeutic agent in cancer treatment by specifically targeting metabolic pathways essential for tumor growth.
Case Studies
-
Case Study on Breast Cancer Treatment :
A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy agents. Results indicated a statistically significant improvement in progression-free survival compared to controls. -
Case Study on Lung Cancer :
Another study focused on non-small cell lung cancer (NSCLC) patients treated with this compound as part of a combination therapy regimen. The results showed enhanced tumor regression rates and reduced side effects compared to traditional therapies alone.
Q & A
Q. What are the foundational synthetic routes for N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide, and how are key reaction parameters optimized?
The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions to form intermediates, followed by reduction and condensation steps. Critical parameters include pH control during nitro-group reduction (e.g., using iron powder in acidic conditions) and solvent selection (e.g., dichloromethane or DMF) to enhance solubility and reaction efficiency. Purification via column chromatography or recrystallization is essential to isolate the final product .
Q. Which spectroscopic methods are most effective for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies key bonds like amide C=O and pyrimidine N-H stretches. X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated in structurally analogous pyrimidine derivatives .
Q. How can preliminary biological screening be designed to assess this compound’s bioactivity?
Initial screens should focus on target-specific assays (e.g., enzyme inhibition or receptor-binding studies) using in vitro models. Dose-response curves (e.g., IC₅₀ determination) and cytotoxicity assays (e.g., MTT on mammalian cell lines) are recommended. Structural analogs with pyrimidine cores have shown antibacterial and antifungal activity, guiding target selection .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in intermediates during synthesis?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states to predict regioselectivity. Reaction path search algorithms, combined with molecular dynamics simulations, identify energetically favorable intermediates. These methods reduce trial-and-error experimentation, as shown in computational reaction design frameworks .
Q. What experimental strategies resolve contradictions in reported biological activities of pyrimidine-acetamide analogs?
Comparative structure-activity relationship (SAR) studies are essential. Systematic substitution of functional groups (e.g., diethylamino vs. dimethylamino) and bioactivity retesting under standardized conditions clarify discrepancies. Cross-referencing crystallographic data (e.g., hydrogen bonding patterns) with activity profiles can reveal structural determinants of potency .
Q. How can polymorphic stability be evaluated to ensure reproducibility in pharmacological studies?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, while variable-temperature X-ray diffraction (VT-XRD) monitors structural changes. Solvent-mediated crystallization trials (e.g., using ethanol vs. acetonitrile) identify stable polymorphs, as demonstrated in pyrimidine derivatives with intramolecular hydrogen bonds .
Q. What scale-up challenges arise in gram-scale synthesis, and how are they mitigated?
Key challenges include maintaining reaction efficiency (e.g., avoiding exothermic runaway during condensation) and purity control. Continuous flow reactors improve heat and mass transfer, while process analytical technology (PAT) monitors byproduct formation in real time. Solvent recycling and catalyst recovery align with green chemistry principles .
Methodological Guidance
Q. How should researchers design SAR studies to identify bioactive motifs?
Core scaffold modification : Vary substituents on the pyrimidine ring (e.g., diethylamino, methyl) while retaining the acetamide-phenoxy backbone.
Functional group substitution : Replace phenoxy with thiophene or pyrazole moieties to probe electronic effects.
Bioisosteric replacements : Substitute amide linkages with sulfonamide or urea groups to assess metabolic stability. Activity data from analogs guide prioritization .
Q. What analytical approaches detect synthesis byproducts, and how are they quantified?
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) identifies low-abundance byproducts. Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) quantifies impurities. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) monitors purity profiles during optimization .
Data Interpretation and Contradiction Analysis
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be addressed?
Assay validation : Ensure in vitro models (e.g., HepG2 cells) reflect in vivo metabolic conditions (e.g., cytochrome P450 activity).
Metabolite profiling : Identify active metabolites via LC-MS/MS to explain discrepancies.
Pharmacokinetic studies : Measure bioavailability and tissue distribution to contextualize efficacy .
Q. What statistical methods reconcile variability in enzymatic inhibition assays?
Q. How can machine learning optimize reaction conditions for novel derivatives?
Training models on existing reaction datasets (e.g., solvent polarity, temperature, catalyst loading) predict optimal conditions for untested analogs. Reinforcement learning algorithms iteratively refine predictions based on experimental feedback, accelerating discovery .
Q. What co-crystallization strategies improve drug-target interaction studies?
Soaking experiments with purified protein targets (e.g., kinases) and the compound, followed by X-ray crystallography, map binding interactions. Molecular docking simulations guide target selection, as seen in pyrimidine-based kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
